molecular formula C13H23N5 B2770688 N-methyl-1-(6-(4-propylpiperazin-1-yl)pyridazin-3-yl)methanamine CAS No. 1270720-30-3

N-methyl-1-(6-(4-propylpiperazin-1-yl)pyridazin-3-yl)methanamine

Cat. No. B2770688
M. Wt: 249.362
InChI Key: UPRBMQAKHGROAI-UHFFFAOYSA-N
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Description

“N-methyl-1-(6-(4-propylpiperazin-1-yl)pyridazin-3-yl)methanamine” is a chemical compound with the CAS Number: 1270720-30-3 . It has a molecular weight of 249.36 and its IUPAC name is N-methyl [6- (4-propyl-1-piperazinyl)-3-pyridazinyl]methanamine . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H23N5/c1-3-6-17-7-9-18 (10-8-17)13-5-4-12 (11-14-2)15-16-13/h4-5,14H,3,6-11H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“N-methyl-1-(6-(4-propylpiperazin-1-yl)pyridazin-3-yl)methanamine” is a powder that is stored at room temperature . Its molecular weight is 249.36 .

Scientific Research Applications

Pharmacological Research Applications

  • Dopamine Receptor Agonists :

    • Compounds with structural similarities, specifically those involving phenylpiperazine, have been studied for their affinities and selectivities at dopamine receptors. Notably, certain derivatives displayed substantial agonist efficacy in mitogenesis experiments and GTPgammaS binding tests, indicating potential applications in neuroscience research, particularly in studying the dopamine system and its implications in conditions like erectile dysfunction (Enguehard-Gueiffier et al., 2006).
  • Antiviral Activity :

    • Research on heterocyclic systems bearing pyrazolyl groups has shown that some derivatives exhibit antiviral activity against viruses like HAV and HSV-1. This suggests that similar compounds could be developed and studied for their potential as antiviral agents (Hashem et al., 2007).
  • Alpha(1)-Adrenoceptor Antagonists :

    • Studies involving the synthesis and biological evaluation of compounds for alpha(1)-adrenoceptor blocking properties have identified structures that fully match three-dimensional pharmacophore models for alpha(1)-AR antagonists. Such compounds have implications in the treatment of conditions affected by alpha(1)-adrenoceptor activity (Betti et al., 2002).
  • Anticancer and Antimicrobial Agents :

    • The synthesis of novel biologically potent heterocyclic compounds, such as 1-aryl-3-(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)-propenones, has been explored for their anticancer and antimicrobial activities. Such research highlights the potential of these compounds in developing new therapeutic agents (Katariya et al., 2021).
  • Analgesic and Anti-inflammatory Agents :

    • Pyridazine derivatives have been identified to display antinociceptive effects, suggesting their utility in pain management research. Specifically, certain pyridazinone compounds have shown significant reduction in nociception and inflammation in animal models, indicating their potential in developing new analgesic and anti-inflammatory drugs (Maione et al., 2020).

Safety And Hazards

This compound has been assigned the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

N-methyl-1-[6-(4-propylpiperazin-1-yl)pyridazin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N5/c1-3-6-17-7-9-18(10-8-17)13-5-4-12(11-14-2)15-16-13/h4-5,14H,3,6-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRBMQAKHGROAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C2=NN=C(C=C2)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-(6-(4-propylpiperazin-1-yl)pyridazin-3-yl)methanamine

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